molecular formula C15H11N5O2S B296116 N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine

N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine

Cat. No.: B296116
M. Wt: 325.3 g/mol
InChI Key: CUAJEILYTHPOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II, and to induce apoptosis in cancer cells. This compound has also been shown to have antibacterial and antifungal properties, and to inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. It is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the study of this compound's mechanism of action and its interactions with other molecules. Additionally, researchers may explore the use of this compound in other fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine involves a series of chemical reactions that start with the reaction of 2-aminobenzothiazole with 6-methyl-2-nitroaniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the activity of certain enzymes.

Properties

Molecular Formula

C15H11N5O2S

Molecular Weight

325.3 g/mol

IUPAC Name

N-(6-methyl-1H-benzimidazol-2-yl)-6-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H11N5O2S/c1-8-2-4-10-12(6-8)17-14(16-10)19-15-18-11-5-3-9(20(21)22)7-13(11)23-15/h2-7H,1H3,(H2,16,17,18,19)

InChI Key

CUAJEILYTHPOKC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.